1-(Pyridin-3-yl)-1H-pyrazol-3-amine
Description
Molecular Architecture and Bonding Patterns
The molecular formula of 1-(pyridin-3-yl)-1H-pyrazol-3-amine is C₉H₁₀N₄ , with a molecular weight of 174.20 g/mol . The compound consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) substituted at position 1 with a pyridin-3-yl group and at position 3 with an amine group. The pyridine ring introduces aromaticity and planar geometry, while the amine group enhances reactivity through lone-pair donation (Figure 1).
Key bonding features include:
- Pyrazole Ring : The 1H-pyrazole core exhibits alternating single and double bonds, with bond lengths consistent with aromatic delocalization (1.34–1.38 Å for C–N and 1.39–1.42 Å for C–C).
- Pyridin-3-yl Substituent : The pyridine nitrogen at position 3 creates a meta-substitution pattern, influencing electronic distribution and intermolecular interactions.
- Amine Group : The –NH₂ group at position 3 participates in hydrogen bonding, affecting solubility and crystallinity.
Hybridization analysis reveals sp² hybridization for all ring atoms, ensuring planarity and conjugation across the system. The pyridin-3-yl group induces electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilic substitution reactivity.
Crystallographic Analysis and Conformational Studies
X-ray crystallographic data for 1-(pyridin-3-yl)-1H-pyrazol-3-amine remains limited, but analogous compounds provide insights. For example, 1-phenyl-3-(pyridin-3-yl)-1,4-dihydroimidazo[4,5-c]pyrazol-5-amine (a related derivative) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.5°. The pyridine and pyrazole rings are nearly coplanar, with a dihedral angle of 5.2°, facilitating π-π stacking in the solid state.
Conformational stability is influenced by:
- Hydrogen Bonding : Intra- and intermolecular N–H···N interactions stabilize the amine group, as evidenced by IR peaks at 3329 cm⁻¹ (N–H stretch).
- Torsional Angles : The pyridin-3-yl group adopts a slight twist (≈10°) relative to the pyrazole ring to minimize steric hindrance.
Thermal analysis of similar compounds shows melting points between 211–236°C, correlating with strong crystal lattice forces from hydrogen bonding and π-stacking.
Comparative Analysis with Related Pyrazolyl-Pyridine Derivatives
The structural and electronic features of 1-(pyridin-3-yl)-1H-pyrazol-3-amine distinguish it from other pyrazolyl-pyridine analogs. Below, we compare it with three derivatives:
- Electronic Effects : The amine group in 1-(pyridin-3-yl)-1H-pyrazol-3-amine enhances nucleophilicity compared to phenyl-substituted analogs, making it more reactive in Suzuki-Miyaura couplings.
- Solubility : The –NH₂ group improves aqueous solubility relative to alkyl-substituted derivatives like 5-(2-pyridin-3-ylethyl)-1H-pyrazol-3-amine.
- Bioactivity : Pyridin-3-yl derivatives exhibit stronger kinase inhibition than pyridin-4-yl analogs due to optimized binding pocket interactions.
Properties
CAS No. |
87949-17-5 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H8N4/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H,(H2,9,11) |
InChI Key |
NZUJZWKCHPWMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical properties of pyrazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Position :
- The position of the pyridin-3-yl group (C3 vs. C5) alters electronic distribution and hydrogen-bonding capacity. For example, 1-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine exhibits distinct NMR shifts (δ 8.72 vs. δ 8.88 in the C3 isomer) .
- Methyl groups at N1 (e.g., 1-methyl derivatives) enhance steric hindrance but may reduce solubility compared to unsubstituted analogs.
Bulkiness vs. Solubility :
- The adamantyl group in 1-(adamantan-1-yl)-1H-pyrazol-3-amine increases lipophilicity, favoring blood-brain barrier penetration, but may limit aqueous solubility .
- Halogenated derivatives (e.g., 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine) exhibit improved metabolic stability due to electron-withdrawing effects .
Biological Implications :
- Aromatic substituents (e.g., phenyl in 3-methyl-1-phenyl-1H-pyrazol-5-amine) enhance π-π stacking in receptor binding, whereas pyridinyl groups offer coordination sites for metal ions .
- Acetylated derivatives (e.g., compound 44 in ) block the amine group, altering pharmacokinetics by reducing renal clearance .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regiochemistry (e.g., pyridyl vs. pyrazole proton shifts) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like amines (N-H stretches at ~3300 cm) .
How can crystallography resolve ambiguities in structural elucidation?
Q. Advanced
- SHELX Software : Use SHELXL for small-molecule refinement to model hydrogen bonding or torsional angles. For example, SHELXPRO interfaces with X-ray diffraction data to resolve tautomerism in pyrazole rings .
- Twinned Data : SHELXL handles high-resolution twinned data, critical for compounds with flexible substituents (e.g., fluoroethyl groups) .
- Validation Tools : CheckCIF reports in Acta Crystallographica ensure structural plausibility .
How is the binding affinity of 1-(Pyridin-3-yl)-1H-pyrazol-3-amine to biological targets assessed?
Q. Basic
- In Vitro Assays : Competitive binding studies using fluorescence polarization or radioligand displacement.
- Surface Plasmon Resonance (SPR) : Measures real-time interactions with enzymes/receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target engagement .
How should structure-activity relationship (SAR) studies be designed for pyrazole derivatives?
Q. Advanced
- Substituent Variation : Compare analogs with halogens (Cl, F), methyl, or sulfonyl groups to assess electronic/steric effects (see table below) .
- Biological Testing : Use standardized assays (e.g., IC measurements) across analogs to correlate substituents with activity.
- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes and guides synthetic priorities .
Q. Basic
- Byproducts : Unreacted starting materials (e.g., hydrazines) or regioisomers.
- Removal Strategies :
How should contradictory biological activity data between analogs be addressed?
Q. Advanced
- Assay Validation : Ensure consistency in buffer pH, temperature, and target protein batches .
- Substituent Analysis : Compare electronic (Hammett σ) or steric (Taft) parameters to explain discrepancies. For example, 2-fluoroethyl groups may enhance membrane permeability but reduce solubility .
- Meta-Analysis : Cross-reference with structurally diverse analogs (e.g., triazoles or imidazoles) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
